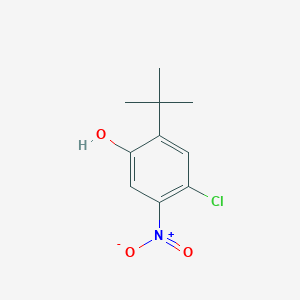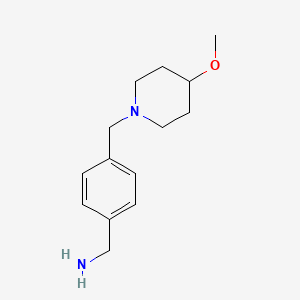
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a hydroxy group and two oxo groups on a naphthalene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like anhydrous tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to form hydroxy groups.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-naphthoic acid: Contains a hydroxy group and an acetic acid moiety but lacks the oxo groups.
1,4-Naphthoquinone: Contains oxo groups but lacks the hydroxy and acetic acid moieties.
Uniqueness: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is unique due to the combination of hydroxy, oxo, and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
4554-99-8 |
|---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O5/c13-9(14)5-8-10(15)6-3-1-2-4-7(6)11(16)12(8)17/h1-4,15H,5H2,(H,13,14) |
InChI Key |
GZXAJZYOXMILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)

![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)

![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)

![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)

![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
